

Mass Spectrometry of Desosaminylazithromycin: Application Notes and Protocols

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Compound of Interest

Compound Name: Desosaminylazithromycin

Cat. No.: B193682

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Introduction

Desosaminylazithromycin, also known as Azithromycin Impurity J, is a significant related substance of the macrolide antibiotic Azithromycin.[1][2][3] As a potential impurity or degradation product, its detection and quantification are crucial for ensuring the quality, safety, and efficacy of Azithromycin drug products.[4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the analysis of **Desosaminylazithromycin**. This document provides a comprehensive overview of the mass spectrometric analysis of **Desosaminylazithromycin**, including detailed protocols and data presentation.

Chemical Information

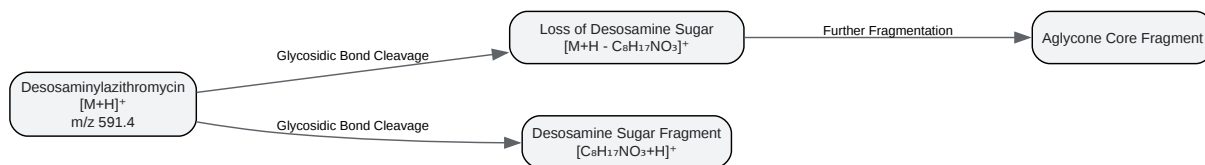
Property	Value
Chemical Name	Desosaminylazithromycin; Azithromycin Impurity J; 13-O-Decladinosylazithromycin
CAS Number	117693-41-1[2]
Molecular Formula	C ₃₀ H ₅₈ N ₂ O ₉ [2]
Molecular Weight	590.79 g/mol [2]

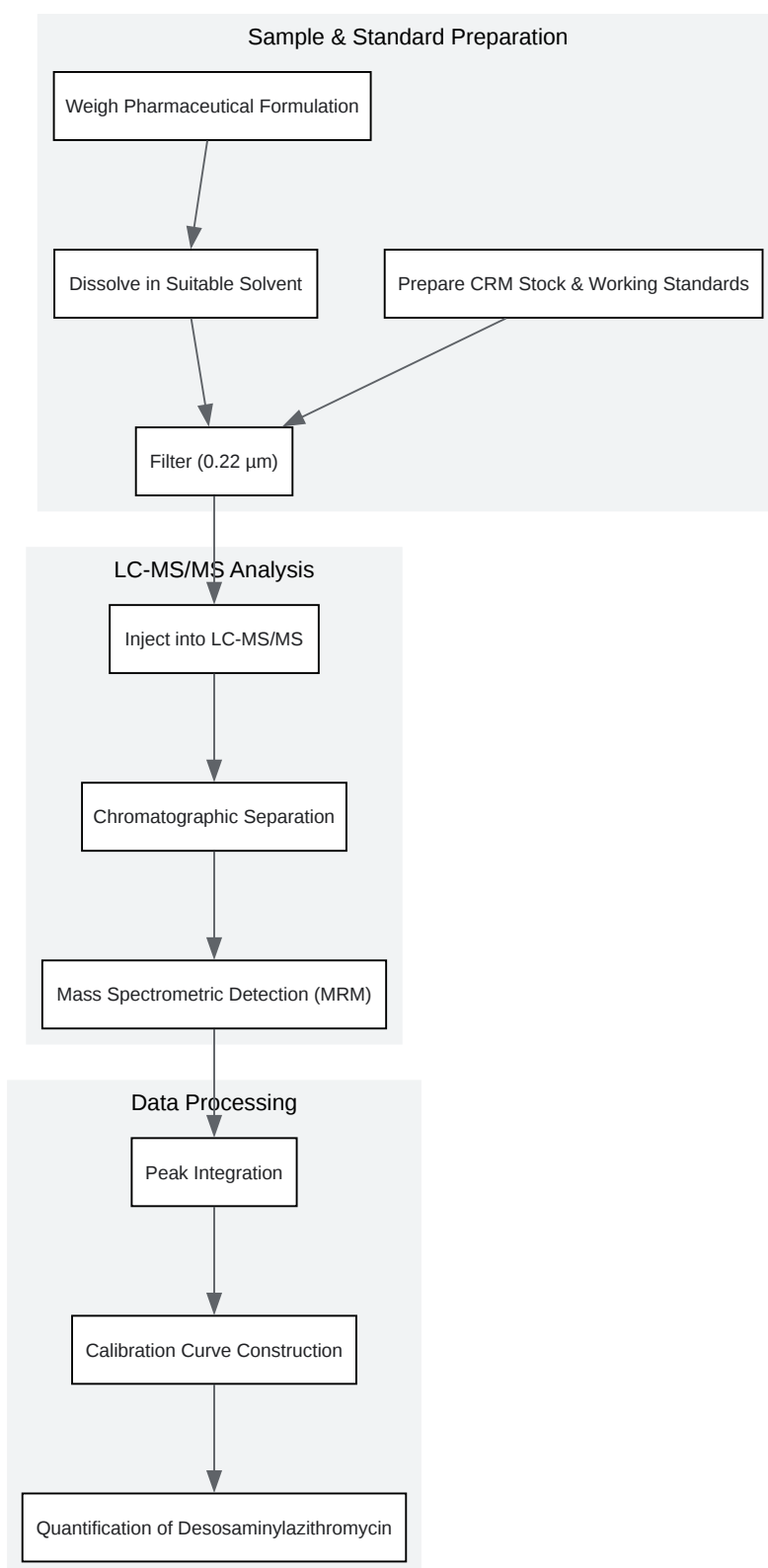
Mass Spectrometry Analysis

Fragmentation Pathway

The fragmentation of **Desosaminylazithromycin** in tandem mass spectrometry typically involves the protonated molecule $[M+H]^+$ as the precursor ion. The fragmentation pattern is influenced by the chemical structure, which lacks the cladinose sugar moiety present in Azithromycin. While a detailed, experimentally confirmed fragmentation pathway for **Desosaminylazithromycin** is not widely published, a proposed pathway can be inferred based on the fragmentation of similar macrolide structures. The primary fragmentation would likely occur at the glycosidic bond connecting the desosamine sugar to the aglycone core, as well as within the macrolide ring itself.

A proposed fragmentation scheme is visualized below.





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